C27H30F3NO4
CAS No.:
Cat. No.: VC13260705
Molecular Formula: C27H30F3NO4
Molecular Weight: 489.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H30F3NO4 |
|---|---|
| Molecular Weight | 489.5 g/mol |
| IUPAC Name | 3-(4-tert-butylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C27H30F3NO4/c1-16-11-13-31(14-12-16)15-20-21(32)10-9-19-22(33)24(25(27(28,29)30)35-23(19)20)34-18-7-5-17(6-8-18)26(2,3)4/h5-10,16,32H,11-15H2,1-4H3 |
| Standard InChI Key | TZEJHKKVYCBFOE-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O |
| Canonical SMILES | CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(C)(C)C)C(F)(F)F)O |
Introduction
Structural Identification and Isomerism
Mescaline-NBOMe N-(3-Trifluoromethylbenzyl)
Chemical Structure:
-
IUPAC Name: N-(2-Methoxybenzyl)-2-(2,5-dimethoxy-4-(3-(trifluoromethyl)benzyloxy)phenyl)ethan-1-amine
-
SMILES:
C(C1=CC(CN(CC=2C(=CC=CC2)OC)CCC2=CC(=C(C(=C2)OC)OC)OC)=CC=C1)(F)(F)F -
Molecular Weight: 489.535 g/mol
-
Key Features:
1-(1-Adamantylmethyl)-4-[4-(Trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylic Acid Dimethyl Ester
Chemical Structure:
-
IUPAC Name: Dimethyl 1-(1-adamantylmethyl)-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate
-
SMILES:
C=1(C(C(C(=O)OC)=CN(C1)CC12CC3CC(C2)CC(C1)C3)c1ccc(C(F)(F)F)cc1)C(=O)OC -
Molecular Weight: 489.535 g/mol
-
Key Features:
Isomer Comparison:
Synthesis and Characterization
Mescaline-NBOMe Derivative
-
Synthesis Route:
-
Spectroscopic Data:
Adamantyl-Pyridine Derivative
-
Synthesis Route:
-
Spectroscopic Data:
Pharmacological and Toxicological Profiles
Mescaline-NBOMe Derivative
-
Applications:
Adamantyl-Pyridine Derivative
| Compound | Regulatory Status | Safety Concerns |
|---|---|---|
| Mescaline-NBOMe | Schedule I (US DEA) | Neurotoxicity, cardiovascular risks |
| Adamantyl-Pyridine | Preclinical research | No significant hepatotoxicity reported |
Future Directions
-
Mescaline-NBOMe: Requires in vivo toxicokinetic studies to elucidate metabolic pathways.
-
Adamantyl-Pyridine: Optimization of bioavailability via prodrug strategies for oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume